Pro-Leu-Gly hydroxamate hydrochloride

Description

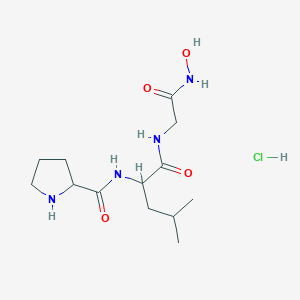

Pro-Leu-Gly hydroxamate hydrochloride (CAS 120928-08-7) is a tripeptide-based hydroxamate compound primarily recognized as a matrix metalloproteinase (MMP) inhibitor. Its structure features a hydroxamate group (-CONHOH) that enables potent zinc chelation in the active sites of MMPs, particularly collagenases like MMP-2 and MMP-8 . This compound is widely utilized in biochemical research for affinity purification of human collagenases due to its specific interaction with the S3 subsite of MMPs, where the Leu residue facilitates hydrophobic interactions with residues such as Tyr73 and Phe86 . Commercially available from Santa Cruz Biotechnology (sc-215748), it is a critical tool for studying MMP-mediated processes in tissue remodeling and disease .

Properties

CAS No. |

120928-08-7 |

|---|---|

Molecular Formula |

C13H25ClN4O4 |

Molecular Weight |

336.81 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1 |

InChI Key |

QOWQGKSAGDXATM-IYPAPVHQSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

Pictograms |

Irritant |

sequence |

PLG |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

-

Coupling Reagents : DIC/HOBt or HBTU/HOBt

-

Deprotection : 20% piperidine in DMF for Fmoc removal; TFA for Boc removal

-

Resin Cleavage : TFA-based cocktail (2–4 hours, room temperature)

Solution-Phase Synthesis of Pro-Leu-Gly

For laboratories lacking SPPS infrastructure, solution-phase synthesis offers an alternative. The stepwise assembly begins with protecting Proline’s amine (e.g., Cbz or Boc), followed by coupling with Leu-Gly dipeptide. Cyanuric chloride, a triazine-based coupling agent, enables efficient condensation under mild conditions. In a documented procedure, (S)-N-Cbz-Proline (9.0 mmol) is reacted with Leu-Gly-OH (9.0 mmol) in dichloromethane (CH₂Cl₂) using cyanuric chloride (3.0 mmol), N-methylmorpholine (NMM), and catalytic DMAP at 0°C. The mixture is stirred for 12 hours at room temperature, washed with 1N HCl, and purified via evaporation to yield Pro-Leu-Gly-OH (96% yield).

Advantages of Cyanuric Chloride:

-

Low Temperature : Reactions proceed at 0–25°C, minimizing racemization

-

High Efficiency : Single-flask reactions reduce intermediate isolation steps

Hydroxamate Functionalization Strategies

Converting the C-terminal carboxylic acid (Pro-Leu-Gly-OH) to hydroxamate (Pro-Leu-Gly-NHOH) is critical for MMP inhibition. Two predominant methods are employed:

Direct Hydroxylamine Coupling

A one-flask method treats Pro-Leu-Gly-OH (9.0 mmol) with hydroxylamine hydrochloride (9.8 mmol) and cyanuric chloride (3.0 mmol) in CH₂Cl₂ containing NMM and DMAP. After 12 hours, the mixture is filtered, washed with HCl, and concentrated to yield Pro-Leu-Gly-NHOH (96% purity).

Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C (ramp) |

| Catalyst | DMAP (0.1 mmol) |

| Workup | 1N HCl washes, Na₂SO₄ drying |

THP-Protected Hydroxamate Intermediate

An alternative route uses O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine) to form a protected hydroxamate. Pro-Leu-Gly-OH (1.0 eq) is reacted with THP-hydroxylamine (1.2 eq) and EDC (1.5 eq) in DMF. After 24 hours, the THP group is removed via 4N HCl in dioxane, yielding Pro-Leu-Gly-NHOH·HCl (82% yield).

Comparative Analysis :

Final Hydrochloride Salt Formation

The hydroxamate free base is converted to its hydrochloride salt by dissolving in anhydrous ether and bubbling HCl gas. Crystallization from ethyl acetate/hexanes yields Pro-Leu-Gly-NHOH·HCl as a white solid (mp: 123–124°C).

Characterization Data :

Industrial and Research-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Pro-Leu-Gly hydroxamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxamate group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxamate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₂₄N₄O₄·HCl

- Molecular Weight : 336.82 g/mol

- CAS Number : 120928-08-7

Scientific Research Applications

Pro-Leu-Gly hydroxamate hydrochloride is primarily utilized in the following areas:

Affinity Ligand for Purification

- It serves as an affinity ligand for the purification of human collagenases, which are enzymes that degrade collagen. This application is crucial in studies involving extracellular matrix remodeling and tissue repair mechanisms .

Inhibition of Matrix Metalloproteinases (MMPs)

- The compound has been identified as an effective inhibitor of MMPs, particularly MMP-8, with an inhibition constant (Ki) of approximately 19 μM . MMPs play vital roles in tissue remodeling and are implicated in various diseases, including cancer and arthritis.

Therapeutic Potential

- Research indicates potential therapeutic applications in conditions characterized by excessive collagen degradation, such as osteoarthritis and certain cancers. The ability to inhibit collagenase activity could lead to new treatments aimed at preserving collagen integrity in affected tissues .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of Pro-Leu-Gly hydroxamate hydrochloride involves its binding to the active site of collagenases, inhibiting their activity. This binding is facilitated by the hydroxamate group, which interacts with the zinc ion in the active site of the enzyme . This inhibition prevents the breakdown of collagen, making it useful in various therapeutic applications.

Comparison with Similar Compounds

GM6001 (Ilomastat)

- CAS : 142880-36-2

- Structure : Broad-spectrum MMP inhibitor with a hydroxamate group.

- Mechanism : Binds to the zinc ion in MMP active sites, inhibiting enzymatic activity.

- Key Differences :

- Applications : GM6001 is used for general MMP inhibition, while Pro-Leu-Gly is preferred for collagenase purification and studies requiring substrate-like specificity .

SAHA (Vorinostat)

L-Serine Hydroxamate Hydrochloride

- CAS: Not explicitly listed (see ).

- Structure : Hydroxamate derivative of L-serine.

- Mechanism : Acts as an antimetabolite, inhibiting bacterial serine biosynthesis and protein synthesis.

- Key Differences: Unlike Pro-Leu-Gly, L-serine hydroxamate disrupts metabolic pathways rather than enzyme activity via zinc chelation . No tripeptide structure; simpler molecular design limits its use to microbiological studies .

- Applications: Primarily used to study bacterial resistance and amino acid metabolism .

Chlorobenzyl Carbetoxy Hydroxamate Derivatives

H-Gly-Pro-Leu-β-NA HCl

- CAS : 100929-83-7

- Structure : Tripeptide derivative with a β-naphthylamide group.

- Mechanism : Substrate analog for MMPs, releasing β-naphthylamine upon cleavage.

- Key Differences :

Key Research Findings

- Pro-Leu-Gly vs. GM6001: Pro-Leu-Gly’s Leu residue mimics collagen’s P3 position, enabling selective MMP-8 inhibition, whereas GM6001’s bulkier structure non-specifically blocks multiple MMPs .

- Hydroxamate Versatility : While hydroxamate groups are common in zinc-chelating inhibitors (e.g., SAHA, Pro-Leu-Gly), their backbones determine target specificity (HDACs vs. MMPs) .

- Synthetic Hydroxamates : Chlorobenzyl derivatives () highlight the synthetic flexibility of hydroxamate chemistry but lack defined biological targeting compared to Pro-Leu-Gly .

Biological Activity

Pro-Leu-Gly hydroxamate hydrochloride (H-Pro-Leu-Gly-NHOH·HCl) is a synthetic peptide derivative that exhibits significant biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs) and collagenases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₃H₂₅ClN₄O₄

- Molecular Weight : 336.817 g/mol

- CAS Number : 120928-08-7

Pro-Leu-Gly hydroxamate is characterized by the presence of a hydroxamic acid group, which is crucial for its inhibitory activity against metalloproteinases. The compound acts as an affinity ligand for the purification of human collagenases, which are enzymes involved in the breakdown of collagen in connective tissues.

This compound functions primarily as a non-competitive inhibitor of collagenase and MMPs. Its mechanism involves the binding of the hydroxamic acid moiety to the active site of these enzymes, effectively blocking substrate access and preventing catalytic activity. The inhibition constant () for MMP-8 has been reported to be approximately 19 µM, indicating its potency in enzyme inhibition .

Inhibition of Collagenase

Research indicates that this compound is significantly more effective than other hydroxamate derivatives in inhibiting collagenase activity. For instance, studies have shown that it exhibits a value around , making it approximately 50 to 100 times more potent than commercially available inhibitors like Zincov .

Comparative Efficacy Against Other MMPs

The following table summarizes the values for various peptide hydroxamic acid inhibitors against different types of collagenases:

| Inhibitor | K_i (mM) Synovial Collagenase | K_i (mM) Fibroblast Collagenase |

|---|---|---|

| Z-Gly-NHOH | 0.96 | 0.60 |

| Z-Leu-Gly-NHOH | 0.17 | 0.48 |

| Z-Pro-Leu-Gly-NHOH | 0.04 | Not specified |

| Z-Phe-Gly-NHOH | 0.10 | 0.15 |

This data illustrates the superior efficacy of this compound compared to other inhibitors .

Case Studies and Applications

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammation by inhibiting MMPs involved in inflammatory processes, suggesting potential applications in treating conditions such as arthritis .

- Wound Healing : Due to its ability to regulate collagen degradation, this compound may play a role in enhancing wound healing processes by modulating extracellular matrix remodeling .

- Cancer Therapeutics : Given its inhibitory effects on MMPs, which are often upregulated in cancer progression, this compound is being investigated for its potential use in cancer therapies aimed at inhibiting tumor metastasis .

Q & A

Q. What are the primary biochemical applications of Pro-Leu-Gly hydroxamate hydrochloride in metalloproteinase research?

this compound is widely used as an affinity ligand for purifying human collagenases via affinity chromatography, leveraging its hydroxamate group to chelate zinc in the enzyme's active site . It also acts as a competitive inhibitor for human interstitial collagenase, though its efficacy varies across species (e.g., ineffective against mouse EDH216 ST3) . Methodologically, researchers employ it in column purification protocols or enzyme inhibition assays, often paired with caseinolytic activity measurements .

Q. How is this compound synthesized, and what are critical reaction conditions?

Synthesis typically involves peptide coupling strategies. For example:

- Step 1 : Protect amino acids (e.g., Fmoc-Arg(NO₂)) to prevent side reactions like δ-lactamization.

- Step 2 : Use carbodiimide reagents (e.g., EDC) to activate carboxyl groups for hydroxamate formation.

- Step 3 : Introduce the hydroxamate group via O-(tert-butyldimethylsilyl)hydroxylamine, followed by acid cleavage (TFA) to yield the final product . Key considerations include maintaining low temperatures (0°C) to minimize hydrolysis and using silyl protection to enhance intermediate stability .

Q. What analytical methods confirm the structural integrity of this compound?

- Ferric hydroxamate test : Detect hydroxamate groups by forming a purple iron(III) complex, monitored via UV/Vis spectrophotometry at 500 nm .

- NMR spectroscopy : ¹³C-NMR resolves the hydroxamate moiety and peptide backbone, with chemical shifts between 165–175 ppm indicative of carbonyl groups .

Advanced Research Questions

Q. How should researchers address species-specific discrepancies in collagenase inhibition studies using this compound?

The compound’s inefficacy in mouse models (e.g., EDH216 ST3) highlights the need for:

- Pre-screening : Validate target collagenase isoforms (e.g., human vs. murine) using sequence alignment and activity assays.

- Orthogonal inhibitors : Include TIMPs (tissue inhibitors of metalloproteinases) as positive controls to confirm assay validity .

- Structural analysis : Compare enzyme active sites to identify steric or electronic barriers to inhibitor binding .

Q. What experimental designs mitigate confounding results in hydroxamate-based collagenase purification?

- Column optimization : Adjust pH (5.5–6.5) and ionic strength (e.g., 150 mM NaCl) to enhance binding specificity.

- Elution strategies : Use competitive eluents like 1,10-phenanthroline or EDTA to displace zinc-bound hydroxamates .

- Purity validation : Pair affinity chromatography with SDS-PAGE and activity assays to confirm enzyme integrity .

Q. How can researchers resolve contradictions in hydroxamate efficacy under varying physiological conditions?

Conflicting data (e.g., stress-induced hydroxamate synthesis in plants vs. stable activity in collagenase assays) require:

- Contextual controls : Replicate experimental conditions (pH, temperature, redox state) across studies.

- Dose-response curves : Quantify IC₅₀ values under standardized conditions to isolate variables affecting inhibition .

- Cross-disciplinary validation : Compare results with structurally analogous hydroxamates (e.g., GM6001) to identify scaffold-specific limitations .

Methodological Considerations

Q. What protocols ensure reproducible synthesis of hydroxamate-containing compounds?

- Protection-deprotection cycles : Use silyl groups (e.g., TBDMS) to stabilize intermediates during carboxyl activation .

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of carboxylate to hydroxylamine derivatives to minimize side products .

- Post-synthesis QC : Employ HPLC-MS to verify purity and MALDI-TOF for molecular weight confirmation .

Q. How should researchers adapt this compound for novel metalloproteinase targets?

- Docking studies : Model interactions using software like AutoDock to predict binding affinity.

- Mutagenesis assays : Test inhibition against collagenase mutants (e.g., Zn²⁺-binding site variants) to refine mechanistic insights .

- High-throughput screening : Pair the compound with fluorescent substrates (e.g., DQ-collagen) for rapid kinetic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.